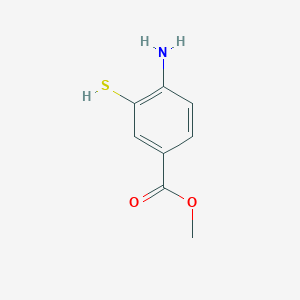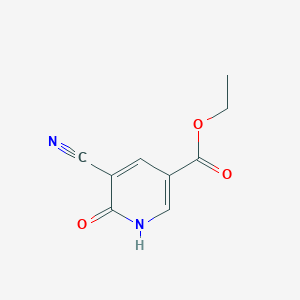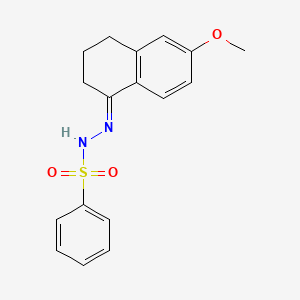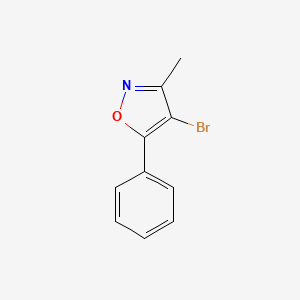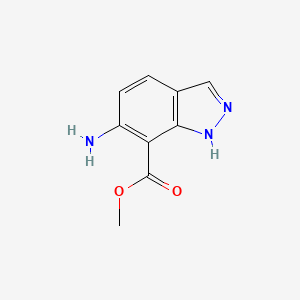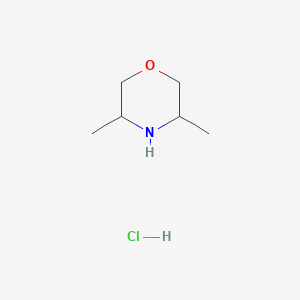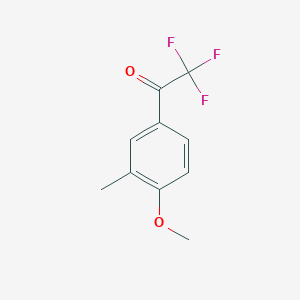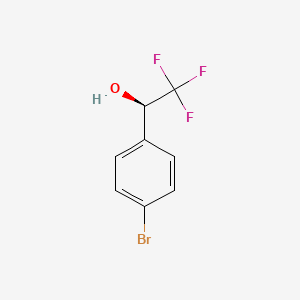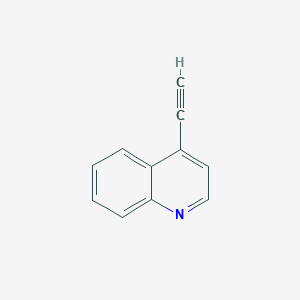
4-Ethynylquinoline
Overview
Description
4-Ethynylquinoline is an aromatic nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₇N. It is a derivative of quinoline, featuring an ethynyl group at the 4-position.
Mechanism of Action
The quinoline class of antimicrobials exerts its antimicrobial actions through inhibiting DNA gyrase and Topoisomerase IV that in turn inhibits synthesis of DNA and RNA .
In terms of pharmacokinetics, the properties of a specific quinoline compound would depend on its exact structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) would vary .
The molecular and cellular effects of a quinoline compound would depend on its specific targets and mode of action. For example, if a quinoline compound targets a specific enzyme in a cell, it could inhibit the function of that enzyme, leading to changes in the cell’s behavior .
Environmental factors can also influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound behaves .
Biochemical Analysis
Biochemical Properties
4-Ethynylquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to DNA and RNA, potentially interfering with nucleic acid functions and gene expression .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect cellular redox states and signaling pathways that depend on oxidative stress. This compound also impacts gene expression by binding to nucleic acids, leading to changes in the transcriptional activity of various genes. Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which can lead to altered drug metabolism and potential drug-drug interactions. Additionally, this compound can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to the formation of adducts that can disrupt normal cellular functions. The compound’s ability to generate ROS also plays a crucial role in its molecular mechanism, as it can induce oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s potential therapeutic and toxicological implications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been found to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxicity, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to generate ROS and form covalent adducts with cellular macromolecules .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can be metabolized to various hydroxylated and conjugated forms, which can then be excreted from the body. The interaction with cytochrome P450 enzymes can also lead to the formation of reactive metabolites that can further interact with cellular components, leading to potential toxic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution within different cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical and pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA, affecting gene expression and nucleic acid functions. Additionally, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and induce oxidative stress. The targeting signals and post-translational modifications that direct this compound to specific subcellular compartments are essential for understanding its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylquinoline typically involves the reaction of 4-bromoquinoline with ethynyl-containing reagents. One common method is the palladium-catalyzed Sonogashira coupling reaction, where 4-bromoquinoline reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ethynyl group.
Cycloaddition Reactions: The ethynyl group can engage in cycloaddition reactions, forming complex polycyclic structures.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Cycloaddition Reactions: Catalysts like rhodium or copper complexes facilitate these reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed: The major products formed from these reactions include various substituted quinolines and polycyclic compounds, which can have significant biological and chemical properties .
Scientific Research Applications
4-Ethynylquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and materials.
Biology: It is used in the development of fluorescent probes and bioactive molecules.
Medicine: Research explores its potential as an anticancer and antimicrobial agent due to its ability to interact with biological targets.
Industry: It is utilized in the production of advanced materials, including polymers and dyes
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
4-Aminoquinoline: Known for its antimalarial properties.
2-Ethynylquinoline: Another ethynyl-substituted quinoline with distinct chemical properties.
Uniqueness of 4-Ethynylquinoline: this compound is unique due to the presence of the ethynyl group at the 4-position, which imparts distinct reactivity and potential for forming complex structures. This makes it a valuable compound for developing new materials and therapeutic agents .
Properties
IUPAC Name |
4-ethynylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBICKOJBASGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487321 | |
| Record name | 4-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-52-0 | |
| Record name | 4-Ethynylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90487321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using a ruthenium catalyst in the synthesis of 4-ethynylquinoline complexes?
A1: The research highlights the use of a cationic butatrienylidene-ruthenium complex, specifically [Ru(CCCCH2)(PPh3)2(η-C5H5)]+, as a precursor for the synthesis of this compound complexes. [, ] This suggests that the ruthenium complex acts as a catalyst, facilitating the addition of aromatic imines to the butatrienylidene ligand. This approach offers a novel route to obtain complexes containing this compound or 1-azabuta-1,3-diene ligands.
Q2: What structural information about the synthesized complexes is provided in the research?
A2: The research provides detailed structural characterization of two specific complexes formed through this reaction: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)
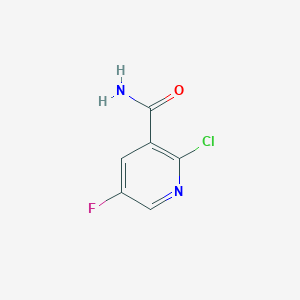
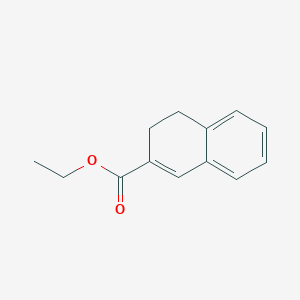
![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)

